molecular formula C19H24O2Si B14391219 Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane CAS No. 89867-77-6

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane

Cat. No.: B14391219
CAS No.: 89867-77-6
M. Wt: 312.5 g/mol
InChI Key: SOSWTUKVHNBXLP-UHFFFAOYSA-N
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Description

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane derivative, characterized by the presence of a trimethylsilyl group attached to an oxetane ring substituted with methyl and diphenyl groups. This compound finds applications in various fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane typically involves the reaction of 3-methyl-2,2-diphenyloxetan-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced oxetane compounds, and various substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the oxetane ring offers reactivity towards nucleophiles and electrophiles. This combination allows the compound to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Another silane derivative used in similar applications but lacks the oxetane ring.

    Diphenyloxetane derivatives: Compounds with similar oxetane structures but different substituents.

Uniqueness

Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane stands out due to its unique combination of a trimethylsilyl group and an oxetane ring. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.

Properties

CAS No.

89867-77-6

Molecular Formula

C19H24O2Si

Molecular Weight

312.5 g/mol

IUPAC Name

trimethyl-(3-methyl-2,2-diphenyloxetan-3-yl)oxysilane

InChI

InChI=1S/C19H24O2Si/c1-18(21-22(2,3)4)15-20-19(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3

InChI Key

SOSWTUKVHNBXLP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C

Origin of Product

United States

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